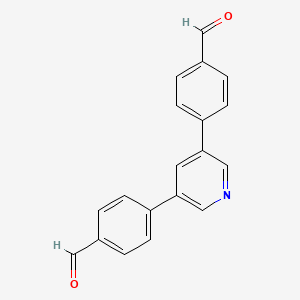

3,5-Bis(4-formylphenyl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Bis(4-formylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two formyl groups attached to the phenyl rings at the 3 and 5 positions of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-formylphenyl)pyridine typically involves the reaction of 3,5-dibromopyridine with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

化学反应分析

Types of Reactions

3,5-Bis(4-formylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: 3,5-Bis(4-carboxyphenyl)pyridine.

Reduction: 3,5-Bis(4-hydroxymethylphenyl)pyridine.

Substitution: 3,5-Bis(4-nitrophenyl)pyridine or 3,5-Bis(4-bromophenyl)pyridine.

科学研究应用

3,5-Bis(4-formylphenyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules or ions.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as high surface area and porosity, for applications in catalysis, gas storage, and separation technologies

作用机制

The mechanism of action of 3,5-Bis(4-formylphenyl)pyridine largely depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules or ions through non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions lead to changes in the compound’s fluorescence properties, enabling the detection of the target.

In other applications, such as catalysis, the compound may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. The formyl groups and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and selectivity .

相似化合物的比较

Similar Compounds

3,5-Bis(4-carboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of formyl groups.

3,5-Bis(4-hydroxymethylphenyl)pyridine: Similar structure but with hydroxymethyl groups instead of formyl groups.

3,5-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of formyl groups.

Uniqueness

3,5-Bis(4-formylphenyl)pyridine is unique due to the presence of formyl groups, which provide versatile reactivity for further chemical modifications. The formyl groups can be easily transformed into various functional groups, making this compound a valuable intermediate in organic synthesis. Additionally, the combination of the pyridine ring and the formyl-substituted phenyl rings imparts unique electronic and steric properties, enhancing its utility in diverse applications .

生物活性

3,5-Bis(4-formylphenyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with two formylphenyl groups, which enhances its reactivity and biological interaction potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This structure comprises:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Formyl groups : Two aldehyde (-CHO) substituents that can engage in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds within the same chemical family have shown selective cytotoxicity against human tumor cell lines while sparing normal cells .

- Case Study : A derivative demonstrated an IC50 value of 32 nM against Hep3B cancer cells, indicating potent antitumor activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Anti-H. pylori Activity : Similar derivatives have exhibited comparable efficacy to standard treatments like metronidazole against Helicobacter pylori .

- Urease Inhibition : Some derivatives showed promising urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(4-Formylphenyl)nicotinic acid | Nicotinic acid derivative | Enzyme inhibition |

| 6,8-Dichloro-3-formylchromone | Chromone derivative | Anti-H. pylori, urease inhibition |

| 6,8-Dibromo-3-formylchromone | Chromone derivative | Urease inhibition only |

Case Studies and Research Findings

- Study on Cytotoxicity : A study evaluated several derivatives for their cytotoxic effects on tumor cells. Notably, the presence of formyl groups was linked to enhanced activity against specific cancer types .

- Antimicrobial Efficacy : Another study focused on the anti-H. pylori activity of related compounds found that certain structural modifications could significantly enhance efficacy .

属性

IUPAC Name |

4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNFQWBLQRNJTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699018 |

Source

|

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-00-1 |

Source

|

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。